N-(2-{[(3-chlorophenyl)carbamoyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the 3-chloroanilino group: This step involves the reaction of the pyrazole intermediate with 3-chloroaniline in the presence of coupling agents like carbodiimides.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N3-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N~3~-(2-{[(3-BROMOANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 3-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18ClN5O2 |
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Molecular Weight |
335.79 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoylamino]ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-10-8-13(20-21(10)2)14(22)17-6-7-18-15(23)19-12-5-3-4-11(16)9-12/h3-5,8-9H,6-7H2,1-2H3,(H,17,22)(H2,18,19,23) |
InChI Key |
YUBVWHVGWHZAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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